1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core linked to a pyrrolidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Pyrrolidine Ring: The ethyl chain linking the benzimidazole core to the pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-bromoethylamine or similar reagents.
Cyclization: The final step involves cyclization to form the pyrrolidine ring, often facilitated by base-catalyzed intramolecular cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the attached functional groups.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
2-(2-Pyridyl)benzimidazole: Similar in structure but with a pyridyl group instead of a pyrrolidine ring.
Uniqueness: 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of a benzimidazole core and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-14-11-5-1-2-6-12(11)16(13)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2,(H,14,17) |
InChI Key |
WIKQURVUAAIWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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